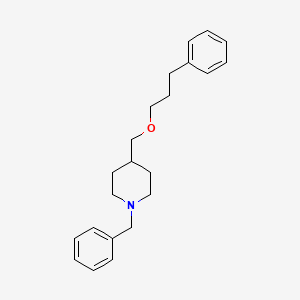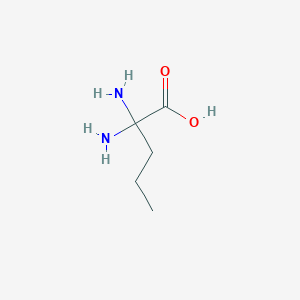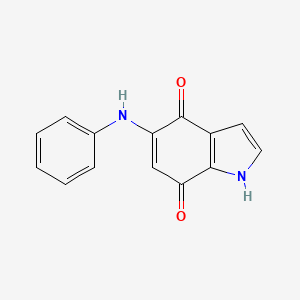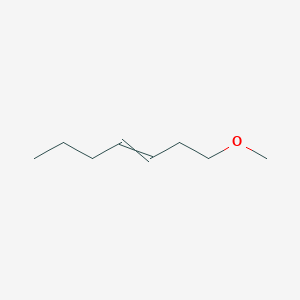
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: is an organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione can be achieved through a one-step procedure. This involves the oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using Frémy’s salt (potassium nitrosodisulfonate) as the oxidizing agent . The reaction is typically carried out in an aqueous medium at room temperature, yielding the desired quinone in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale quinone synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: It can be reduced back to its corresponding diol, 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, using reducing agents like sodium borohydride.
Substitution: The methyl groups on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Frémy’s salt, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: Corresponding diols.
Substitution: Functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a photoinitiator in polymer chemistry due to its ability to generate free radicals upon exposure to light . This property makes it valuable in the synthesis of various polymers and copolymers.
Biology and Medicine: Quinones, in general, are studied for their potential biological activities, including anticancer and antimicrobial properties. The specific applications of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione in biology and medicine are still under investigation.
Industry: In the industrial sector, the compound’s photoinitiating properties are harnessed in the production of coatings, adhesives, and inks. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione as a photoinitiator involves the absorption of light energy, leading to the formation of excited states. These excited states can then undergo homolytic cleavage to generate free radicals, which initiate polymerization reactions . The molecular targets and pathways involved in its biological activities are not fully elucidated but are believed to involve redox cycling and interaction with cellular macromolecules.
Comparación Con Compuestos Similares
3,5-Di-tert-butyl-o-benzoquinone: Another quinone with similar photoinitiating properties.
2,3,5,6-Tetramethyl-1,4-benzoquinone: A structurally related compound with different substitution patterns.
Uniqueness: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione is unique due to its specific tetramethyl substitution, which enhances its stability and reactivity as a photoinitiator. This makes it particularly valuable in applications requiring efficient and controlled radical generation.
Propiedades
Número CAS |
116393-12-5 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2,3-dione |
InChI |
InChI=1S/C14H18O2/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3 |
Clave InChI |
XWCYUORBCXADRM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=CC(=O)C(=O)C=C21)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)

![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)





![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)




